6-Methylenetestosterone acetate

Description

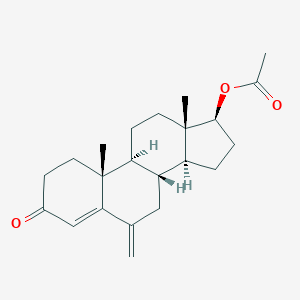

Structure

2D Structure

3D Structure

Properties

CAS No. |

1100-17-0 |

|---|---|

Molecular Formula |

C22H30O3 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C22H30O3/c1-13-11-16-17-5-6-20(25-14(2)23)22(17,4)10-8-18(16)21(3)9-7-15(24)12-19(13)21/h12,16-18,20H,1,5-11H2,2-4H3/t16-,17-,18-,20-,21+,22-/m0/s1 |

InChI Key |

PNUPHAWFSSBOAI-RLZRBERESA-N |

SMILES |

CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |

Other CAS No. |

1100-17-0 |

Synonyms |

6-methylenetestosterone acetate 6-MTA VP-466 |

Origin of Product |

United States |

Contextualization Within Androstane Steroid Chemistry and Biochemistry

6-Methylenetestosterone (B11750895) acetate (B1210297) belongs to the androstane (B1237026) class of steroids, which are characterized by a core four-ring carbon skeleton. Its structure is a modification of the endogenous androgen, testosterone (B1683101). The key structural features of 6-methylenetestosterone acetate that distinguish it from testosterone are the presence of a methylene (B1212753) group (=CH₂) at the C6 position and an acetate ester at the C17β position.

The androstane skeleton is fundamental to a wide range of biologically active compounds, including androgens like testosterone and dihydrotestosterone (B1667394) (DHT). The biological activity of these steroids is highly dependent on their three-dimensional shape and the presence and orientation of various functional groups. The introduction of a 6-methylene group creates a planar, exocyclic double bond on the B-ring of the steroid nucleus. This modification significantly alters the molecule's stereochemistry and electronic properties compared to the parent compound, testosterone.

The acetylation of the 17β-hydroxyl group to form an acetate ester is a common modification in steroid chemistry. This alteration can influence the compound's pharmacokinetic properties, such as its absorption and duration of action. In the case of this compound, the acetylation of the 17-hydroxyl group was found to be crucial for its activity as an enzyme inhibitor. nih.gov While the 6-methylene derivative of testosterone was only weakly active, its acetylation resulted in an effective inhibitor. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₂H₃₀O₃ |

| Molar Mass | 358.48 g/mol |

| PubChem CID | 155557 |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-3-oxo-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrocyclopenta[a]phenanthren-6-ylidene]methane |

| Parent Compound | Testosterone |

Historical Trajectory of Academic Inquiry into 6 Methylenetestosterone Acetate

Research into 6-substituted steroids, including 6-methylene derivatives, was prominent in the mid-20th century as pharmaceutical companies and academic institutions explored the synthesis of novel steroids with modified biological activities. The introduction of a methylene (B1212753) group at the C6 position was investigated as a means to alter the hormonal and metabolic properties of parent steroids.

Early patents and publications from the 1960s describe methods for the preparation of 6-methylene steroids. google.comgoogle.com These synthetic procedures often involved the reaction of a 3-keto-Δ⁴-steroid with formaldehyde (B43269) in the presence of an amine or another condensing agent. google.comgoogle.com

Academic inquiry into 6-methylenetestosterone (B11750895) acetate (B1210297) specifically appears in the literature in the context of its effects on prostatic enzymes. Studies from the early 1980s investigated a series of 6-methylene-4-androsten-3-ones, including 6-methylenetestosterone acetate, as potential inhibitors of 5α-reductase. nih.gov These studies were part of a broader effort to understand the structure-activity relationships for inhibitors of this key enzyme in androgen metabolism. The research highlighted that the acetylation at the C17 position was a critical determinant of the compound's inhibitory activity. nih.gov

Significance As a Research Compound in Steroid Modifying Enzyme Studies

Established Synthetic Methodologies for this compound

The synthesis of this compound is a multi-step process that begins with a readily available steroid precursor, androst-4-ene-3,17-dione. The introduction of the 6-methylene group is a key transformation, followed by the selective reduction of the 17-keto group and subsequent acetylation.

A common starting material for the synthesis is androst-4-ene-3,17-dione. The 6-methylene group is introduced via a reaction with formaldehyde (B43269) dimethyl acetal (B89532) in the presence of a suitable catalyst. This reaction specifically targets the C6 position of the steroid nucleus, yielding 6-methyleneandrost-4-ene-3,17-dione. This intermediate is a known precursor in the synthesis of the aromatase inhibitor exemestane. researchgate.nettcichemicals.com

The subsequent step involves the selective reduction of the 17-keto group to a hydroxyl group, yielding 6-methylenetestosterone. This transformation requires a chemoselective reducing agent that will not affect the 3-keto-4-ene functionality or the newly introduced 6-methylene group. Various reducing agents have been utilized for the selective reduction of the 17-keto group in similar steroidal systems. For instance, sodium borohydride (B1222165) in the presence of cerium(III) chloride has been shown to be effective in the selective reduction of the 17-ketone in androstenedione (B190577) derivatives. nih.govmdpi.comoup.com The use of such selective methods is crucial to obtain the desired 17β-hydroxy configuration, which is essential for androgenic activity.

The final step in the synthesis is the acetylation of the 17β-hydroxyl group to yield this compound. This is typically achieved through reaction with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. This esterification reaction is generally high-yielding and proceeds readily with steroidal alcohols.

Table 1: Key Synthetic Steps for this compound

| Step | Starting Material | Key Reagents | Product |

| 1 | Androst-4-ene-3,17-dione | Formaldehyde dimethyl acetal | 6-Methyleneandrost-4-ene-3,17-dione |

| 2 | 6-Methyleneandrost-4-ene-3,17-dione | Selective reducing agent (e.g., NaBH₄/CeCl₃) | 6-Methylenetestosterone |

| 3 | 6-Methylenetestosterone | Acetic anhydride or acetyl chloride | This compound |

Influence of Acetylation on 6-Methylenetestosterone Bioactivity and Chemical Reactivity

The acetylation of the 17β-hydroxyl group of testosterone and its analogs is a common chemical modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

From a chemical reactivity standpoint, the acetate ester is generally more stable and less polar than the free alcohol. This can affect its solubility and partitioning behavior in different solvent systems, which is a relevant consideration in formulation and analytical method development. The ester linkage is susceptible to hydrolysis, both chemically and enzymatically, which is the basis for its action as a prodrug.

The primary biological consequence of acetylation at the 17β-position is the conversion of the parent steroid into a prodrug. Following administration, the acetate ester is hydrolyzed by esterase enzymes present in the body to release the active parent compound, 6-methylenetestosterone. This enzymatic cleavage can occur at different rates in various tissues, potentially leading to a more sustained release and prolonged duration of action compared to the unesterified steroid. drugbank.comnih.govgoodrx.comwikipedia.orgverywellhealth.com This principle is widely utilized in testosterone replacement therapy with esters like testosterone enanthate and cypionate to reduce the frequency of administration. drugbank.comgoodrx.comverywellhealth.com

The introduction of the 6-methylene group can also influence the bioactivity. In some steroidal systems, the presence of a 6-methylene group has been associated with an inhibition of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. tcichemicals.com Therefore, 6-methylenetestosterone itself may possess a modified biological profile compared to testosterone, and its acetate ester would serve as a delivery system for this modified androgen. The androgenic activity of this compound is expected to be mediated by the release of 6-methylenetestosterone, which would then bind to and activate the androgen receptor. Studies on 7α-substituted testosterone analogs have shown that modifications at this position can modulate androgen receptor binding and transactivation. nih.govnih.gov

Exploration of Derivatization Strategies for Structural Elucidation and Activity Modulation

Derivatization plays a crucial role in the study of steroids for both structural elucidation and the modulation of their biological activity. For this compound, various derivatization strategies can be employed, primarily targeting the carbonyl group at the C3 position and the ester functionality at C17 after hydrolysis.

For analytical purposes, particularly in mass spectrometry (MS), derivatization is often employed to enhance the ionization efficiency and improve the sensitivity of detection. nih.govspectroscopyonline.comnih.gov The 3-keto group of 6-methylenetestosterone (the active metabolite of the acetate) can be derivatized to form oximes or hydrazones. Reagents such as hydroxylamine, O-methylhydroxylamine, or Girard's reagents are commonly used for this purpose. nih.gov These derivatives often exhibit improved chromatographic behavior and provide characteristic fragmentation patterns in MS analysis, aiding in the unequivocal identification and quantification of the steroid in complex biological matrices.

Furthermore, derivatization can be a tool for exploring structure-activity relationships. By systematically modifying the core structure of 6-methylenetestosterone, it is possible to probe the interactions with the androgen receptor and other biological targets. For instance, the introduction of different functional groups at various positions on the steroid nucleus can provide insights into the steric and electronic requirements for optimal binding and activity. While specific derivatization studies on this compound are not extensively documented in the public literature, the principles established for other androgens can be readily applied.

Table 2: Potential Derivatization Strategies for 6-Methylenetestosterone Analysis

| Target Functional Group | Derivatization Reaction | Common Reagents | Purpose |

| C3-Ketone | Oximation | Hydroxylamine, O-methylhydroxylamine | Improved GC-MS and LC-MS analysis |

| C3-Ketone | Hydrazone formation | Girard's Reagent T or P | Enhanced ionization for MS detection |

| C17-Hydroxyl (after hydrolysis) | Silylation | BSTFA, TMCS | Increased volatility for GC-MS analysis |

Inhibition of 4-ene-3-ketosteroid 5α-reductase by this compound

The primary enzymatic target of interest for this compound is 4-ene-3-ketosteroid 5α-reductase (commonly known as 5α-reductase). This enzyme is crucial in androgen metabolism, as it catalyzes the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). wikipedia.orgnih.govnih.gov The inhibition of this enzyme is a key strategy in the management of various androgen-dependent conditions. The introduction of a methylene group at the C6 position of the steroid nucleus has been shown to be a critical structural modification for conferring inhibitory activity against 5α-reductase. nih.gov

In Vitro Characterization of Enzyme Inhibition Kinetics and Potency

Furthermore, studies using organ culture assays with rat and human prostatic tissues have shown that the inhibitory capacity of these 6-methylene derivatives is substantial. nih.gov In these experiments, the reduction of 5α-reductase activity was significant, indicating that the 6-methylene moiety is a key pharmacophore. nih.gov The irreversible nature of the inhibition by the related compound, 6-methylene progesterone, was demonstrated by the inability to reverse the inhibition even after changing the culture media. nih.gov

Comparative Analysis of Inhibition Profiles with Related Steroid Derivatives

A study comparing 6-methylene progesterone with its 17α-acetoxy-6-methylene analog in human benign prostatic hyperplasia (BPH) tissues revealed a significant difference in potency. 6-Methylene progesterone exhibited 70-85% of the inhibitory potency of unmodified progesterone. nih.gov In contrast, the 17α-acetoxy-6-methylene analog only showed 32-73% of the activity of progesterone. nih.gov This suggests that modifications at other positions of the steroid ring can significantly influence the inhibitory activity, even with the presence of the crucial 6-methylene group.

The degrees of inhibition observed in both rat and human prostatic tissues were found to be similar, suggesting a conserved mechanism of action across these species. nih.gov

| Compound | Relative Inhibitory Potency (vs. Progesterone) in Human BPH Tissue |

| 6-Methylene progesterone | 70-85% |

| 17α-Acetoxy-6-methylene progesterone | 32-73% |

This table presents a comparative view of the 5α-reductase inhibitory potency of 6-methylene progesterone and its 17α-acetoxy analog relative to progesterone in human benign prostatic hyperplasia (BPH) tissues. nih.gov

Structural Determinants for Enzyme Binding and Catalytic Modulation

The interaction between a steroidal inhibitor and the 5α-reductase enzyme is a complex interplay of molecular recognition and catalytic interference. The specific structural features of the inhibitor dictate its binding affinity and its ability to modulate the enzyme's catalytic function.

Elucidation of Enzyme Active Site Architecture and Ligand Recognition

The active site of 5α-reductase is a hydrophobic pocket designed to accommodate its steroidal substrates. wikipedia.org Molecular modeling studies have indicated that the region around the A-ring of the steroid substrate, specifically around carbons C3, C4, C5, and C6, is sterically hindered. nih.gov This suggests that any modification in this region, such as the introduction of a 6-methylene group, would significantly impact the binding and orientation of the inhibitor within the active site.

Role of the 6-Methylene Moiety in Specific Enzymatic Interactions

The introduction of a double bond, as in the exocyclic methylene group at C6, into the steroid A/B ring junction appears to be a key feature for potent, time-dependent inhibition of 5α-reductase. This modification is believed to contribute to the formation of a stable, possibly covalent, bond with a component of the active site, leading to irreversible inhibition, as seen with related compounds. nih.gov

The planarity and reactivity introduced by the 6-methylene group likely facilitate a favorable interaction with key amino acid residues within the catalytic domain of the enzyme. While the precise nature of this interaction for this compound has not been explicitly detailed, the consistent observation of high inhibitory activity among 6-methylene substituted steroids strongly supports the critical role of this functional group in the mechanism of enzyme inhibition. nih.gov

Cellular and Organ Level Biological Investigations of 6 Methylenetestosterone Acetate

Effects on Prostatic Tissue in In Vitro Organ Culture Models

No publicly available scientific literature was identified that specifically investigates the effects of 6-Methylenetestosterone (B11750895) acetate (B1210297) on prostatic tissue using in vitro organ culture models.

There are no available studies describing the histological and morphological changes in prostate explants following exposure to 6-Methylenetestosterone acetate.

Research detailing the impact of this compound on cellular androgen metabolism within the prostatic microenvironment could not be found.

Modulation of Mammary Gland Physiology in Preclinical Animal Models

No preclinical animal studies detailing the modulation of mammary gland physiology by this compound were found in the performed searches.

There is no available research on the influence of this compound on the normal growth and development of the mammary gland in animal models.

No studies were identified that measured the effects of this compound on circulating levels of endocrine factors such as prolactin in animals.

There is a lack of in vivo research investigating the potential inhibitory effects of this compound on mammary tumorigenesis.

Data Tables

Due to the absence of specific research on this compound, no data is available to populate the following tables. They are presented as a template for future research findings.

Table 1: Histological and Morphological Effects of this compound on Prostate Explants This table is intended to display data on histological and morphological observations. No such data was found for this compound.

| Treatment Group | Epithelial Height (µm) | Stromal Thickness (µm) | Acinar Lumina Area (µm²) | General Morphological Observations |

|---|---|---|---|---|

| Control | Data not available | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available | Data not available |

Table 2: Impact of this compound on Prostatic Androgen Metabolism This table is designed to show the effects on androgen metabolism. No data was found for this compound.

| Analyte | Control Group Level | This compound Treated Group Level | Fold Change | Statistical Significance (p-value) |

|---|---|---|---|---|

| Testosterone (B1683101) | Data not available | Data not available | Data not available | Data not available |

| Dihydrotestosterone (B1667394) (DHT) | Data not available | Data not available | Data not available | Data not available |

| Androstenedione (B190577) | Data not available | Data not available | Data not available | Data not available |

Table 3: Effects of this compound on Mammary Gland Development in Animal Models This table would present findings on mammary gland development. No such research was identified for this compound.

| Parameter | Control Group | This compound Treated Group | Percentage Change | Notes |

|---|---|---|---|---|

| Terminal End Bud (TEB) Count | Data not available | Data not available | Data not available | Data not available |

| Ductal Branching Density | Data not available | Data not available | Data not available | Data not available |

| Lobuloalveolar Development Score | Data not available | Data not available | Data not available | Data not available |

Table 4: Influence of this compound on Circulating Hormones and Mammary Tumorigenesis This table is intended to summarize data on hormone levels and tumor development. No studies on this compound provided this information.

| Study Parameter | Control Group | This compound Treated Group | Outcome |

|---|---|---|---|

| Serum Prolactin Level (ng/mL) | Data not available | Data not available | Data not available |

| Tumor Incidence (%) | Data not available | Data not available | Data not available |

| Tumor Latency (days) | Data not available | Data not available | Data not available |

| Tumor Multiplicity (tumors/animal) | Data not available | Data not available | Data not available |

In Vivo Studies on Mammary Tumorigenesis Inhibition

Dose-Dependent Research Outcomes in Spontaneous Tumor Models

There is currently no specific, publicly accessible research detailing the dose-dependent effects of this compound in spontaneous tumor models. While genetically engineered mouse models (GEMMs) and other spontaneous metastasis models are utilized in cancer research to study tumor biology and the efficacy of various therapies, studies specifically investigating this compound in these systems are not available in the reviewed literature. nih.gov The development of effective anti-metastatic therapies often relies on such models to assess the response of both primary tumors and metastases to new agents. nih.gov However, the specific outcomes related to varying doses of this compound in these contexts have not been documented.

Proposed Androgenic Mechanisms Underlying Mammary Gland Effects

The general mechanisms by which androgens can affect mammary gland tissue are understood to be multifaceted. nih.gov Androgens can influence cell proliferation through several pathways, including their conversion to dihydrotestosterone or estradiol, or by directly binding to androgen receptors (AR) or estrogen receptors (ER). nih.gov The androgen signaling pathway, when activated, can play a crucial role in maintaining breast tissue homeostasis by counteracting the proliferative effects of estrogen. nih.gov However, the specific mechanisms by which this compound, as an individual compound, exerts its androgenic effects on mammary gland cells have not been specifically elucidated in the available scientific literature. Research into the precise binding affinities and downstream signaling cascades initiated by this particular compound in mammary tissue is not publicly documented.

Exploratory Research on Antiviral Activities of this compound

In Vitro and In Vivo Screening Methodologies for Viral Replication Modulation

While there is research into the antiviral properties of various compounds, including other acetates, specific studies detailing the use of in vitro and in vivo screening methodologies to evaluate the viral replication modulation capabilities of this compound are not found in the public domain. Research on other acetate compounds has shown that they can enhance host antiviral responses. nih.gov For instance, microbiota-derived acetate has been demonstrated to augment the host antiviral response to influenza A virus through the NLRP3 inflammasome, leading to increased production of type I interferon. nih.gov Methodologically, such studies involve infecting cell cultures (in vitro) or animal models (in vivo) with a virus and then administering the compound to measure its effect on viral load and host immune markers. However, the application of these specific methodologies to this compound has not been reported.

Potential as a Research Candidate in Viral Disease Pathogenesis

Given the lack of direct research on its antiviral properties, the potential of this compound as a research candidate in viral disease pathogenesis remains purely speculative. The general principle that certain metabolites can influence the host's immune response to viral infections suggests a broad area of investigation for various chemical compounds. nih.gov For example, the signaling axis involving acetate, GPR43, NLRP3, MAVS, and IFN-I has been identified as a potential therapeutic target against respiratory viral infections. nih.gov However, without specific data on this compound's interaction with viral or host cellular components, its specific potential in this research area cannot be determined.

Advanced Analytical Methodologies for 6 Methylenetestosterone Acetate Research

Bioassay-Guided Fractionation for the Identification of Androgenic Compounds

Bioassay-guided fractionation is a powerful strategy used to isolate and identify biologically active compounds from complex mixtures. numberanalytics.comresearchgate.netnih.gov This approach systematically separates a sample into simpler fractions, with each fraction being tested for a specific biological activity, such as androgenicity. numberanalytics.com The active fractions are then subjected to further separation until a pure, active compound is isolated. numberanalytics.complos.org

The process begins with an initial extraction of the sample, which could be a dietary supplement, herbal mixture, or biological fluid. This extract is then subjected to various chromatographic techniques to separate it into fractions. numberanalytics.com Each fraction is subsequently evaluated using a bioassay to determine its androgenic potential. researchgate.net For instance, an androgen bioassay can be used to test herbal mixtures and sports supplements. researchgate.net In some cases, sample preparation may include steps to activate inactive pro-androgens or androgen esters to enable their detection in the bioassay. researchgate.net

Fractions that exhibit significant androgenic activity are selected for further fractionation and analysis. This iterative process of separation and bioassay continues until a single bioactive compound, such as 6-methylenetestosterone (B11750895) acetate (B1210297), is isolated. plos.orgresearchgate.net This method is particularly useful for identifying unknown androgens in suspect samples. researchgate.net For example, bioassay-guided fractionation of positive fractions from tested herbal mixtures has led to the identification of nortestosterone phenylpropionate, testosterone (B1683101) cyclohexanecarboxylate, and methyltestosterone. researchgate.net

Ultra-High Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UHPLC/TOFMS) Applications

Ultra-high performance liquid chromatography coupled with time-of-flight mass spectrometry (UHPLC/TOFMS) is a cornerstone technique in the analysis of anabolic steroids. researchgate.net This technology offers high resolution, sensitivity, and mass accuracy, making it ideal for detecting and identifying compounds in complex matrices. researchgate.netresearchgate.net

Developing robust analytical methods is critical for the reliable detection of 6-methylenetestosterone acetate and other AAS in biological samples like urine and serum, as well as in dietary supplements. researchgate.netnih.gov Serum is considered a promising alternative to urine as it is less prone to manipulation. nih.gov Method development often involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. nih.govsruc.ac.uk

Sample preparation frequently employs solid-phase extraction (SPE) to clean up the sample and concentrate the analytes of interest. nih.gov The chromatographic separation is typically achieved using a UHPLC system, which provides rapid and efficient separation of a wide range of compounds. researchgate.net The use of mass spectrometric detection in full-scan mode allows for the comprehensive analysis of versatile adducts for detection and quantification. nih.gov

In one study, a UHPLC-HRMS method was developed for the simultaneous determination of several endogenous anabolic androgenic steroids in human serum. nih.gov The method demonstrated good limits of quantitation and recoveries. nih.gov For the analysis of steroid esters, derivatization with reagents like Girard's reagent T can be employed to improve ionization efficiency. nih.gov The combination of these techniques allows for the tentative identification of numerous androgens, including this compound, in various complex samples. researchgate.net

Accurate mass databases are indispensable tools in the identification of known and unknown steroids. researchgate.netnih.gov These databases contain precise mass-to-charge ratio (m/z) information for a vast number of compounds, which can be compared against the experimental data obtained from UHPLC/TOFMS analysis. researchgate.net

When analyzing a sample, the high-resolution mass spectrometer provides the accurate mass of the detected ions. This information is then searched against a comprehensive database. researchgate.net For instance, a database derived from PubChem, containing approximately 40,000 entries, has been successfully used to tentatively identify several androgens in sports supplements. researchgate.net

The continuous expansion of these databases with new synthetic steroids, their metabolites, and other related compounds is crucial for keeping pace with the evolving landscape of performance-enhancing drugs. nih.gov This allows for a more rapid and confident tentative identification of compounds like this compound, even in the absence of a certified reference standard.

Integration of Multi-Omics and Bioanalytical Approaches for Unknown Steroid Profiling

The challenge of identifying novel or "designer" steroids necessitates a more holistic analytical approach. Integrating various "omics" technologies, such as metabolomics, with traditional bioanalytical methods provides a powerful platform for unknown steroid profiling. wada-ama.orgnih.govnih.gov

Metabolomics, the large-scale study of small molecules within a biological system, can reveal shifts in metabolic pathways caused by the administration of exogenous substances. wada-ama.orgresearchgate.net By comparing the metabolic profile of a suspect sample to that of a reference population, it is possible to identify biomarkers indicative of steroid abuse. wada-ama.org High-resolution mass spectrometry, coupled with either gas or liquid chromatography, is used to record these urinary metabolomic "signatures". wada-ama.org

This multi-omics approach, combined with bioassay-guided fractionation and advanced mass spectrometry techniques, creates a comprehensive workflow for the detection and identification of unknown steroids. nih.govnih.gov For example, a study might use a broad metabolomics screen to flag an abnormal steroid profile, followed by bioassay-guided fractionation to isolate the active androgenic compounds. Finally, UHPLC/TOFMS with accurate mass database searching would be employed to elucidate the structure of the unknown steroid. researchgate.netwada-ama.org This integrated strategy enhances the capability of anti-doping laboratories and other analytical facilities to detect a wide array of known and novel anabolic agents. wada-ama.org

Metabolic Pathways and Biotransformation Studies of 6 Methylenetestosterone Acetate in Animal Models

Identification and Characterization of Metabolites in Biological Samples

In studies involving animal models such as horses and veal calves, the administration of metenolone acetate (B1210297) has led to the identification of a range of metabolites in biological samples like urine and feces. nih.govresearchgate.net It is important to note that the parent compound, metenolone acetate, is often not detected in urine after oral administration, indicating extensive metabolism. epa.gov

In a study on veal calves, three primary metabolites were identified in both urine and feces following oral administration of metenolone acetate. nih.govresearchgate.net The most prominent of these was α-methenolone, along with 1-methyl-5α-androstan-3,17-diol and 3α-hydroxy-1-methyl-5α-androstan-17-one. nih.govresearchgate.net The parent compound was, however, still detectable in fecal samples. nih.govresearchgate.net

Research in horses has revealed a more extensive list of metabolites. In vitro studies using horse liver microsomes identified methenolone (B1676379) (the deacetylated form of metenolone acetate) and seven other metabolites. epa.gov These included products of oxidation and hydroxylation. Following oral administration to thoroughbred geldings, seven metabolites were detected in urine. epa.gov

Human studies on metenolone acetate have further expanded the list of known metabolites, with twelve different compounds identified in urine after oral administration. nih.gov These metabolites were found in various forms, including free, glucuronide, and sulfate (B86663) conjugates. nih.gov The primary biotransformation product in humans is 3α-hydroxy-1-methylen-5α-androstan-17-one. nih.gov

The following table summarizes the key metabolites of metenolone acetate identified in various studies, which can be considered indicative of the types of metabolites that might be formed from 6-methylenetestosterone (B11750895) acetate.

| Metabolite Name | Species/System | Biological Sample | Citation |

| α-methenolone | Veal Calf | Urine, Feces | nih.govresearchgate.net |

| 1-methyl-5α-androstan-3,17-diol | Veal Calf | Urine, Feces | nih.govresearchgate.net |

| 3α-hydroxy-1-methyl-5α-androstan-17-one | Veal Calf, Human | Urine, Feces | nih.govresearchgate.netnih.gov |

| Methenolone | Horse (in vitro) | Liver Microsomes | epa.gov |

| 1-methyl-5α-androst-1-ene-3,17-dione | Horse (in vitro) | Liver Microsomes | epa.gov |

| 1-methyl-5α-androst-1-en-6-ol-3,17-dione | Horse (in vitro) | Liver Microsomes | epa.gov |

| 1-methylen-5α-androstan-2-ol-3,17-dione (stereoisomers) | Horse (in vitro) | Liver Microsomes | epa.gov |

| 1-methyl-5α-androst-1-en-16-ol-3,17-dione | Horse (in vitro) | Liver Microsomes | epa.gov |

| Monohydroxylated 1-methyl-5α-androst-1-en-17-ol-3-one | Horse (in vitro) | Liver Microsomes | epa.gov |

| 1-methyl-5α-androst-1-en-17α-ol-3-one | Horse | Urine | epa.gov |

| 17-epimethenolone | Human | Urine | nih.gov |

| 3α,6β-dihydroxy-1-methylen-5α-androstan-17-one | Human | Urine | nih.gov |

| 2ξ-hydroxy-1-methylen-5α-androstan-3,17-dione | Human | Urine | nih.gov |

| 6β-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | Human | Urine | nih.gov |

| 16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | Human | Urine | nih.gov |

| 3α,16α-dihydroxy-1-methyl-5α-androst-1-en-17-one | Human | Urine | nih.gov |

Enzymatic Biotransformation Processes (e.g., Deacetylation, Reductive Pathways)

The metabolism of steroid acetates like metenolone acetate, and by extension 6-methylenetestosterone acetate, is governed by several key enzymatic processes.

A primary and initial step in the biotransformation is deacetylation , where the acetate ester group at the C17 position is hydrolyzed. This reaction is catalyzed by esterase enzymes and results in the formation of the corresponding alcohol, in this case, 6-methylenetestosterone. This is evident from the identification of methenolone as a major metabolite of metenolone acetate. epa.gov

Following deacetylation, the steroid nucleus undergoes further transformations. Reductive pathways play a significant role, particularly affecting the A-ring of the steroid. The reduction of the double bond and the 3-keto group are common metabolic steps. This is exemplified by the formation of metabolites such as 3α-hydroxy-1-methylen-5α-androstan-17-one. nih.gov

Oxidation is another critical biotransformation pathway. The 17-hydroxyl group can be oxidized to a ketone, and conversely, the 17-keto group can be reduced to a hydroxyl group, leading to epimers. nih.gov

Hydroxylation at various positions on the steroid nucleus is a common metabolic route, introducing polar hydroxyl groups that facilitate excretion. nih.gov For metenolone acetate, hydroxylation has been observed at the C2, C6, and C16 positions. epa.govnih.gov These reactions are typically catalyzed by cytochrome P450 enzymes.

The following table outlines the principal enzymatic biotransformation processes involved in the metabolism of metenolone acetate, which are presumed to be relevant for this compound.

| Enzymatic Process | Description | Resulting Metabolites (Examples from Metenolone Acetate) | Citation |

| Deacetylation | Hydrolysis of the C17-acetate ester | Methenolone | epa.gov |

| Reduction | Saturation of double bonds and reduction of keto groups in the A-ring | 3α-hydroxy-1-methylen-5α-androstan-17-one | nih.gov |

| Oxidation | Oxidation of the 17-hydroxyl group to a ketone | 1-methyl-5α-androst-1-ene-3,17-dione | epa.gov |

| Hydroxylation | Introduction of hydroxyl groups at various positions | 3α,6β-dihydroxy-1-methylen-5α-androstan-17-one, 16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | nih.gov |

Research on Excretion Pathways and Metabolite Clearance Mechanisms

The metabolites of steroid hormones and their synthetic analogues are typically cleared from the body through renal and fecal excretion. To facilitate their elimination, the metabolites are often conjugated to make them more water-soluble. The two main conjugation pathways are glucuronidation and sulfation.

In human studies of metenolone acetate, metabolites were found in urine as glucuronide and sulfate conjugates, as well as in their free form. nih.gov The majority of the identified metabolites were excreted in the glucuronic acid fraction. nih.gov This indicates that conjugation with glucuronic acid is a primary mechanism for the clearance of metenolone acetate metabolites.

In a study on a veal calf, metabolites of metenolone acetate were detected in both urine and feces. nih.govresearchgate.net Alpha-methenolone was detectable in urine for up to 5 days after the last administration, while in feces, metabolites were not detectable after 3 days. nih.govresearchgate.net This suggests that both renal and fecal routes are important for the excretion of these metabolites, with urinary excretion providing a longer window of detection.

The parent steroid ester, metenolone acetate, was not detected in post-administration urine samples in horses, further underscoring the rapid and extensive metabolism and clearance of the compound. epa.gov The cumulative urinary excretion of the deacetylated parent steroid, methenolone, was found to be a small percentage of the ingested dose in humans, suggesting that the majority of the dose is excreted as various other metabolites. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Chemical Modification of the Steroid Nucleus and Side Chains

The systematic modification of the testosterone (B1683101) molecule has led to the development of a wide array of analogs with diverse biological activities. These modifications can be broadly categorized into changes in the steroid nucleus and alterations of the side chains.

Modification of the Steroid Nucleus:

The introduction of substituents at various positions of the androstane (B1237026) core has been a key strategy to alter the pharmacological profile of testosterone. For instance, the introduction of a methyl group at the C6α position has been explored in the synthesis of various hormone analogs acs.org. While not a methylene (B1212753) group, this highlights the interest in modifying the C6 position to influence activity.

In a related context, the synthesis of 7α-alkyltestosterone derivatives has shown that increasing the size of the alkyl group at the 7-position leads to a rapid loss of both androgenic and anabolic activity nih.gov. This suggests that steric bulk in the vicinity of the C6 and C7 positions can significantly impact receptor binding and subsequent biological response.

Furthermore, studies on other steroid derivatives, such as those of androstenedione (B190577), have shown that modifications like the introduction of a 4-hydroxy group can lead to potent aromatase inhibitors researchgate.net. This underscores the principle that small changes to the A-ring of the steroid can dramatically shift the biological activity away from androgenic effects towards other therapeutic applications.

Modification of the Side Chains:

The nature of the substituent at the C17 position is a critical determinant of the activity of testosterone analogs. The 17β-hydroxyl group of testosterone is crucial for its androgenic activity. Esterification of this hydroxyl group, as seen in 6-methylenetestosterone (B11750895) acetate (B1210297), can modulate the compound's pharmacokinetic properties, such as its duration of action nih.gov.

Correlation Between Specific Structural Features and Observed Biological Potency

The introduction of a 3-methylene group in the androstane series, a modification analogous to the 6-methylene group, has been shown to significantly alter the anabolic and androgenic activity. For example, the conversion of 17α-methyltestosterone to its 3-methylene derivative resulted in a slight reduction in myotrophic (anabolic) activity but a considerable decrease in androgenic activity, leading to a more favorable anabolic-to-androgenic ratio datapdf.com. This suggests that the introduction of a methylene group in the A-ring can sterically hinder interactions responsible for androgenic effects more than those responsible for anabolic effects.

The following table summarizes the biological properties of some 3-methylene and 3-methyl androstane derivatives, providing insight into the potential effects of similar modifications at the C6 position.

| Compound | Myotrophic Effect | Androgenic Effect | Therapeutic Ratio (Anabolic/Androgenic) |

|---|---|---|---|

| 17α-Methyltestosterone | 1.0 | 1.0 | 1.0 |

| 3-Methylene-17α-methyl-5α-androstan-17β-ol | 0.8 | 0.15 | 5.3 |

| 3-Methylene-17α-methylandrost-4-en-17β-ol | 0.9 | 0.3 | 3.0 |

| 3-Methyl-17α-methylandrost-2-en-17β-ol | 0.2 | 0.05 | 4.0 |

| 3-Methyl-17α-methylandrost-4-en-17β-ol | 0.3 | 0.1 | 3.0 |

Data derived from a study on 3-methylene and 3-methyl androstane derivatives. The effects are relative to 17α-methyltestosterone. datapdf.com

The 17β-acetate group of 6-methylenetestosterone acetate is expected to function as a prodrug moiety. Following administration, it is likely cleaved by esterases to release the active 17β-hydroxy steroid. The rate of this cleavage will influence the onset and duration of action. The increased lipophilicity conferred by the acetate group can also affect its absorption and distribution.

Rational Design and Synthesis of this compound Analogs for Targeted Research

The rational design of analogs of this compound is guided by the SAR principles gleaned from existing data on modified steroids. The goal of such design efforts is to create molecules with improved potency, selectivity, or novel biological activities.

Based on the observation that a 3-methylene group can improve the anabolic-to-androgenic ratio, the 6-methylene group in this compound is a key feature for further exploration. The synthesis of analogs with modifications to this group, such as substitution on the methylene carbon or its replacement with other small functional groups, could lead to compounds with fine-tuned activity.

The synthesis of 7α-alkyltestosterone derivatives has demonstrated that the C7 position is sensitive to steric bulk nih.gov. Therefore, the rational design of this compound analogs would likely avoid large substituents at the adjacent C7 position to maintain anabolic and androgenic activity. However, for developing compounds with antiandrogenic or aromatase inhibitory activity, strategic placement of substituents at or near the C6 and C7 positions could be beneficial. For instance, the synthesis of a conjugate by introducing a biotinylated hexylamide chain at the 7α-position of testosterone, following the introduction of a double bond at C6, highlights a synthetic strategy that could be adapted for creating targeted probes or affinity ligands from this compound nih.gov.

Furthermore, the ester group at C17 offers a prime location for modification to control the pharmacokinetic profile. The design and synthesis of a series of 6-methylene testosterone esters with varying chain lengths and branching could yield compounds with a range of release rates and durations of action, similar to what has been observed for other testosterone esters nih.gov.

Modification of the 6-methylene group: To fine-tune the interaction with the androgen receptor and potentially alter the anabolic/androgenic ratio.

Introduction of substituents at other positions of the steroid nucleus: To explore the possibility of introducing other biological activities, such as antiandrogenic or aromatase inhibitory effects.

Variation of the C17-ester group: To optimize the pharmacokinetic properties of the molecule.

Through such systematic modifications and subsequent biological evaluation, novel analogs of this compound can be developed for targeted research, potentially leading to new therapeutic agents or valuable tools for studying the endocrine system.

Future Research Directions and Unexplored Avenues for 6 Methylenetestosterone Acetate

Elucidation of Novel Molecular Targets Beyond Steroid Enzymes and Receptors

The established mechanism of action for many testosterone (B1683101) derivatives involves direct interaction with the androgen receptor and modulation of enzymes involved in steroid metabolism, such as aromatase. nih.govdrugbank.comnih.gov However, the vast and complex landscape of cellular signaling pathways suggests that 6-methylenetestosterone (B11750895) acetate (B1210297) may have additional, as-yet-undiscovered molecular targets. Future research should focus on identifying these non-canonical interaction partners to build a more comprehensive profile of the compound's biological effects.

Advanced proteomic and genomic screening technologies offer powerful tools for this purpose. Techniques such as affinity chromatography coupled with mass spectrometry, using a modified 6-methylenetestosterone acetate as bait, could identify novel binding proteins. Furthermore, global expression profiling through RNA sequencing (RNA-seq) in cells treated with the compound could reveal unexpected changes in gene expression, pointing towards the modulation of previously unassociated signaling pathways. Investigating these off-target effects is crucial, as they could unveil novel therapeutic applications or provide insights into potential side effects.

Application of Advanced Imaging Techniques in In Vivo Biological Studies

Visualizing the biodistribution and target engagement of this compound in a living organism is paramount to understanding its pharmacological profile. Advanced imaging techniques offer non-invasive windows into these dynamic processes, providing data that is often unattainable through traditional methods.

One promising avenue is the development of a radiolabeled version of this compound for use in Positron Emission Tomography (PET) imaging. Similar to the use of 18F-FDHT (16β-[18F]-fluoro-5α-dihydrotestosterone) to visualize androgen receptor expression, a radiolabeled analog of this compound could allow for the in vivo quantification of its binding to target tissues. nih.gov This would be invaluable for determining its tissue selectivity and for monitoring the response to potential therapeutic interventions. Furthermore, advanced microscopy techniques, such as intravital microscopy, could be employed in animal models to visualize the compound's effects at a cellular level in real-time. For instance, creating a fluorescently tagged version of this compound could enable the direct observation of its subcellular localization and interaction with intracellular structures.

Development of In Silico Models for Predictive Structure-Activity and Mechanistic Research

Computational modeling provides a powerful and cost-effective approach to predict the biological activity of compounds and to elucidate their mechanisms of action at a molecular level. For this compound, the development of robust in silico models could significantly accelerate research and development.

Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool for understanding how structural modifications to the this compound molecule affect its biological activity. researchgate.net By correlating variations in molecular descriptors with observed biological effects, QSAR models can predict the activity of novel analogs before they are synthesized. A study on 6-substituted androst-4-ene analogs as aromatase inhibitors demonstrated that the nature and stereochemistry of the substituent at the 6-position significantly influence inhibitory potency. nih.gov For example, 6α- and 6β-methyl-17-keto steroids showed high inhibitory activity, with apparent Ki values lower than the unsubstituted parent compound. nih.gov Elongation of the alkyl chain at the 6-position generally led to a decrease in affinity for aromatase. nih.gov

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding of this compound to its target proteins. These models can predict the binding affinity and orientation of the compound within the active site of enzymes like aromatase or the ligand-binding domain of the androgen receptor. Such studies have been instrumental in understanding the interactions of other steroid hormones and their mimics with their receptors. nih.gov

| In Silico Modeling Approach | Application to this compound Research | Potential Insights |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the aromatase inhibitory activity and androgen receptor binding affinity of novel 6-substituted analogs. | Identify key structural features required for optimal activity and guide the design of more potent and selective compounds. |

| Molecular Docking | Simulate the binding pose of this compound within the active site of aromatase and the androgen receptor. | Elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity. |

| Molecular Dynamics (MD) Simulations | Investigate the conformational changes in both the ligand and the target protein upon binding over time. | Understand the dynamic nature of the binding process and the stability of the ligand-protein complex. |

Interdisciplinary Approaches to Comprehensive Biological Characterization and Translational Research

A truly comprehensive understanding of this compound will necessitate a collaborative, interdisciplinary approach that bridges the gap between basic science and clinical application. The synthesis of novel, structurally related compounds, often termed "designer steroids," requires expertise in synthetic chemistry. researchgate.net Evaluating the full spectrum of their biological activities necessitates the involvement of pharmacologists, biochemists, and molecular biologists.

Investigating the compound's effects on various physiological systems, from muscle and bone to the central nervous and cardiovascular systems, will require a systems biology approach. This involves integrating data from various "omics" technologies (genomics, proteomics, metabolomics) to construct a holistic view of the compound's impact on the organism. Furthermore, collaborations with experts in drug delivery and formulation will be crucial for developing strategies to optimize the compound's pharmacokinetic properties for potential therapeutic use. The journey from a promising compound to a clinically relevant agent is complex and requires the convergence of expertise from multiple scientific disciplines. uva.nl

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-Methylenetestosterone acetate, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves acetylation of 6-methylenetestosterone using acetic anhydride under controlled conditions. Purity optimization requires rigorous purification steps (e.g., recrystallization from ethanol or acetone) and validation via HPLC (≥98% purity). Characterization should include NMR (¹H/¹³C) to confirm the acetyl group at the 17β-position and the methylene group at C6 .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies the methylene proton resonance at C6 (δ ~5.3 ppm) and acetate methyl protons (δ ~2.0 ppm). ¹³C NMR confirms the carbonyl group (C=O at ~170 ppm) and methylene carbons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]+ at m/z 342.2195 (C₂₂H₃₀O₃).

- IR : Acetate C=O stretch (~1740 cm⁻¹) and conjugated ketone (~1660 cm⁻¹) .

Q. How should experimental data be organized to comply with journal standards for steroid characterization?

- Methodological Answer : Follow guidelines from journals like Beilstein Journal of Organic Chemistry:

- Main Manuscript : Include ≤5 key compounds with full spectral data (NMR, MS).

- Supporting Information : Provide raw spectra, synthetic procedures, and purity data (e.g., TLC, elemental analysis). Cite prior syntheses for known intermediates .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported androgenic activity of this compound across cell lines?

- Methodological Answer :

- In Vitro Assays : Use AR (androgen receptor)-transfected HEK293 cells with luciferase reporters to compare transcriptional activation. Normalize to reference agonists (e.g., DHT).

- Dose-Response Curves : Include EC₅₀ calculations and assess partial/full agonism.

- Control for Metabolism : Co-incubate with CYP17A1 inhibitors to rule out enzymatic conversion to active metabolites .

Q. How can researchers address discrepancies in pharmacokinetic data (e.g., half-life, bioavailability) between rodent and primate models?

- Methodological Answer :

- Interspecies Scaling : Adjust for metabolic rate differences using allometric scaling (body surface area).

- Tracer Studies : Use ³H-labeled this compound to track distribution in plasma, liver, and adipose tissue.

- Modeling : Apply compartmental PK models (e.g., NONMEM) to reconcile interspecies variability in clearance rates .

Q. What strategies validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC-MS.

- Long-Term Stability : Store at -20°C in amber vials with desiccants; assess monthly for 24 months.

- Excipient Compatibility : Test with common carriers (e.g., cyclodextrins) to prevent hydrolysis of the acetate group .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in receptor-binding affinity studies (e.g., AR vs. glucocorticoid receptor off-target effects)?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (³H-R1881 for AR; ³H-dexamethasone for GR). Calculate Ki values via Cheng-Prusoff equation.

- Structural Modeling : Perform docking simulations (AutoDock Vina) to compare binding poses in AR vs. GR ligand-binding domains.

- Transcriptomic Profiling : RNA-seq of treated cells to identify off-target pathways .

Q. What statistical approaches are recommended for small-sample studies on this compound’s metabolic effects?

- Methodological Answer :

- Bayesian Hierarchical Models : Account for inter-individual variability in liver enzyme expression (e.g., CYP3A4).

- Bootstrap Resampling : Estimate confidence intervals for skewed data (e.g., testosterone suppression in hypogonadal models).

- Meta-Analysis : Aggregate data from prior studies using PRISMA guidelines to identify bias or heterogeneity .

Regulatory and Safety Considerations

Q. What documentation is required for ethical approval of in vivo studies with this compound?

- Methodological Answer :

- IACUC Protocols : Detail dosing regimens (mg/kg), route (subcutaneous vs. oral), and humane endpoints (e.g., tumor size limits).

- Hazard Communication : Include SDS data on acute toxicity (e.g., LD₅₀ in rodents) and teratogenicity risks.

- DEA Compliance : For U.S. studies, submit Schedule III licensing for procurement and storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.